molecular formula C29H52O4 B12670637 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate CAS No. 94247-55-9

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate

Cat. No.: B12670637
CAS No.: 94247-55-9
M. Wt: 464.7 g/mol
InChI Key: GTHLUNAAZNFADC-ISLYRVAYSA-N
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Description

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C29H52O4 and a molecular weight of 464.7 g/mol. It is known for its unique structure, which includes a cyclohexyl group and a long alkenyl chain. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of 2-octadecenylsuccinic acid with 3-methylcyclohexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of amides, esters, and other derivatives.

Scientific Research Applications

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate: Unique due to its specific ester and alkenyl groups.

    2-Octadecenylsuccinic acid: Lacks the cyclohexyl group, resulting in different chemical properties.

    3-Methylcyclohexanol: A precursor in the synthesis, lacks the alkenyl chain

Uniqueness

This compound stands out due to its combination of a cyclohexyl group and a long alkenyl chain, which imparts unique chemical and physical properties. This makes it suitable for specialized applications in various fields.

Properties

CAS No.

94247-55-9

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(E)-2-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid

InChI

InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29(31)32)24-28(30)33-27-22-19-20-25(2)23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+

InChI Key

GTHLUNAAZNFADC-ISLYRVAYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCCC(C1)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCC(C1)C)C(=O)O

Origin of Product

United States

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